molecular formula C21H23N5O4 B2367035 methyl 2-(8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 887465-71-6

methyl 2-(8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate

Cat. No. B2367035
CAS RN: 887465-71-6
M. Wt: 409.446
InChI Key: DZDAATUVTVRSEK-UHFFFAOYSA-N
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Description

Methyl 2-(8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is a useful research compound. Its molecular formula is C21H23N5O4 and its molecular weight is 409.446. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Antagonism

  • A3 Adenosine Receptor Interaction : Derivatives of imidazo[2,1-f]purin, including similar compounds to methyl 2-(8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate, have been studied for their interactions with human A3 adenosine receptors. A particular focus has been on understanding the structure-activity relationships, with some compounds exhibiting potent and selective inverse agonist properties at these receptors. This interaction is significant for its potential implications in various physiological and pathological processes (Ozola et al., 2003).

Synthesis and Pharmacological Evaluation

  • Synthesis and Activity Assessment : The synthesis and preliminary pharmacological evaluation of derivatives of imidazo[2,1-f]purin-2,4-dione have been conducted. These compounds, including structures similar to the compound , have shown potential in exhibiting anxiolytic-like and antidepressant activities in preclinical studies. This highlights the compound's relevance in the exploration of new therapeutic agents (Zagórska et al., 2009).

Antioxidant and Anti-Inflammatory Properties

  • Antioxidant and Anti-Inflammatory Studies : A study focused on the antioxidant and anti-inflammatory properties of methyl 1-(1,3-dimethyl-2,6-dioxo-7-arylalkyl-(alkenyl-)-2,3,6,7-tetrahydro-1H-purin-8-yl)-5-(4-methyl-(methoxy-, chloro-)phenyl)-1H-pyrazole-3-carboxylates, which are structurally related to the compound . The research demonstrated significant effects on free radical oxidation processes, suggesting the compound's potential utility in contexts requiring antioxidant and anti-inflammatory properties (Кorobko et al., 2018).

Solid-Phase Synthesis and Ligand Affinity

  • Solid-Phase Synthesis and Receptor Binding : The solid-phase synthesis of compounds structurally related to methyl 2-(8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate and their evaluation in radioligand binding assays have been conducted. This research contributes to the understanding of these compounds' affinity and selectivity towards specific adenosine receptor subtypes (Karskela & Lönnberg, 2006).

properties

IUPAC Name

methyl 2-[6-(4-ethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4/c1-6-14-7-9-15(10-8-14)25-12(2)11-24-16-17(22-20(24)25)23(4)21(29)26(18(16)27)13(3)19(28)30-5/h7-11,13H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDAATUVTVRSEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C(C)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate

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